molecular formula C12H15N B3215630 2-(Hex-1-yn-1-yl)aniline CAS No. 116491-50-0

2-(Hex-1-yn-1-yl)aniline

Cat. No.: B3215630
CAS No.: 116491-50-0
M. Wt: 173.25 g/mol
InChI Key: CSNXIDADBPPXAP-UHFFFAOYSA-N
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Description

2-(Hex-1-yn-1-yl)aniline is an organic compound with the molecular formula C12H15N It is a derivative of aniline, where the hydrogen atom at the ortho position is replaced by a hex-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-1-yn-1-yl)aniline typically involves the reaction of aniline with a hex-1-yne derivative under specific conditions. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of aniline with a terminal alkyne in the presence of a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Hex-1-yn-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-(Hex-1-yn-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-(Hex-1-yn-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in bioconjugation and drug development. Additionally, the aromatic ring can undergo electrophilic substitution, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hex-1-yn-1-yl)phenol
  • 2-(Hex-1-yn-1-yl)benzaldehyde
  • 2-(Hex-1-yn-1-yl)benzoic acid

Uniqueness

2-(Hex-1-yn-1-yl)aniline is unique due to the presence of both an alkyne group and an aniline moiety. This combination allows for diverse reactivity and functionalization possibilities, making it a versatile compound in synthetic chemistry. Compared to similar compounds, it offers a balance of aromatic stability and alkyne reactivity, which can be advantageous in various applications.

Properties

IUPAC Name

2-hex-1-ynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNXIDADBPPXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

32 mg of copper iodide and 140 mg of bistriphenyl phosphine palladium chloride and 2.3 ml of 1-hexyne were added to a solution of 4.4 g of 2-iodo aniline in 100 ml of triethylamine and the mixture was stirred for 15 hours at ambient temperature, then evaporated to dryness. The residue was taken up in ether and the insoluble part was filtered out, washed with ether and the ethereal fractions were evaporated to dryness. The residue was chromatographed on silica (eluant:hexane-ethyl acetate (9-1)) to obtain 3.27 of the desired product.
[Compound]
Name
bistriphenyl phosphine palladium chloride
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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reactant
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Cl[Pd]Cl
Quantity
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Synthesis routes and methods III

Procedure details

32 mg of copper iodide and 140 mg of bis(triphenylphosphine) palladium chloride, then 2.3 ml of 1-hexyne were added to a solution of 4.4 g of 2-iodoaniline in 100 ml of triethylamine and the mixture was stirred for 15 hours at ambient temperature. After evaporation to dryness, the residue was taken up in ether and the insoluble part was filtered out and washed with ether. The filtrate was evaporated to dryness and the residue was chromatographed on silica (eluant: hexane-ethyl acetate (9-1)) to obtain 3.27 g of the desired product.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 mg
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine) palladium chloride
Quantity
140 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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